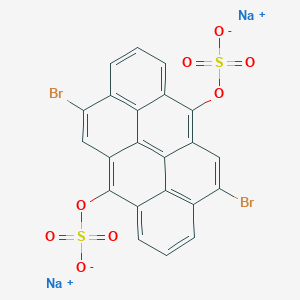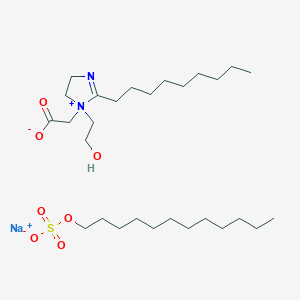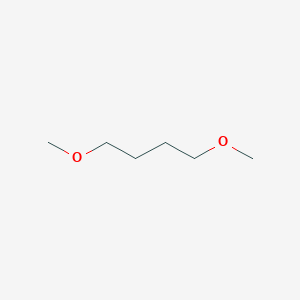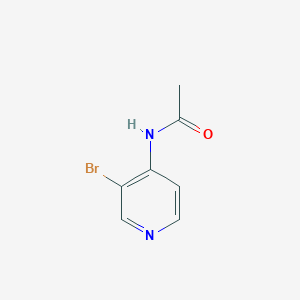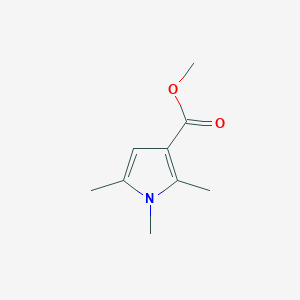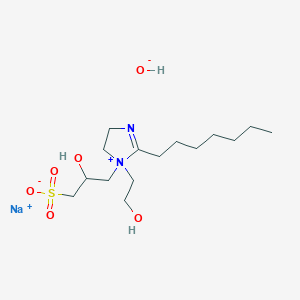
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as HEPPS, and it is commonly used as a buffering agent in biological and biochemical research.
作用机制
HEPPS acts as a buffering agent by maintaining a stable pH in the solution. It has a pKa value of 7.55, which makes it an effective buffer at physiological pH. It forms a weak acid-base equilibrium that resists changes in pH when acids or bases are added to the solution.
生化和生理效应
HEPPS has no known biochemical or physiological effects on living organisms. It is considered a safe compound for use in scientific research.
实验室实验的优点和局限性
HEPPS has several advantages for use in lab experiments. It has a stable pH range, is highly soluble in water, and does not interfere with biological processes. However, HEPPS has some limitations, such as its high cost and the fact that it cannot be used in certain experiments where the pH needs to be precisely controlled.
List of
未来方向
1. Investigating the potential use of HEPPS as a component in drug formulations.
2. Studying the effects of HEPPS on the stability of nanoparticles.
3. Developing new synthesis methods for HEPPS that are more cost-effective.
4. Exploring the use of HEPPS in the synthesis of new materials for biomedical applications.
5. Investigating the potential use of HEPPS in gene therapy.
6. Studying the effects of HEPPS on the activity of enzymes.
7. Developing new applications for HEPPS in the field of biotechnology.
8. Investigating the potential use of HEPPS in the production of biofuels.
9. Studying the effects of HEPPS on the growth and development of plants.
10. Developing new methods for the analysis of HEPPS in biological and environmental samples.
In conclusion, HEPPS is a synthetic compound that has gained popularity in scientific research for its potential applications in various fields. Its stable pH range and compatibility with biological processes make it an ideal buffering agent for many experiments. Further research is needed to explore its potential uses in drug formulations, gene therapy, and the production of biofuels.
合成方法
The synthesis of HEPPS involves the reaction of imidazole with sodium hydroxide, followed by the addition of heptanal and 3-chloro-2-hydroxypropanesulfonic acid. The resulting product is then purified through crystallization and recrystallization processes.
科学研究应用
HEPPS is widely used in scientific research as a buffering agent for various biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. HEPPS is also used in the synthesis of nanoparticles and as a component in various drug formulations.
属性
CAS 编号 |
14351-00-9 |
|---|---|
产品名称 |
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt |
分子式 |
C15H30N2NaO5S |
分子量 |
390.5 g/mol |
IUPAC 名称 |
sodium;3-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C15H30N2O5S.Na.H2O/c1-2-3-4-5-6-7-15-16-8-9-17(15,10-11-18)12-14(19)13-23(20,21)22;;/h14,18-19H,2-13H2,1H3;;1H2/q;+1;/p-1 |
InChI 键 |
APRZRICSOILHPK-UHFFFAOYSA-M |
SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
规范 SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
其他 CAS 编号 |
14351-00-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



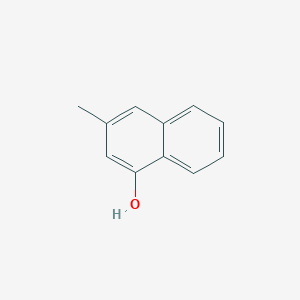



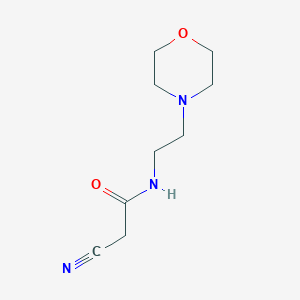
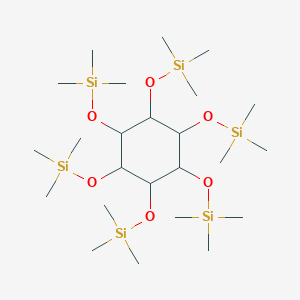
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
